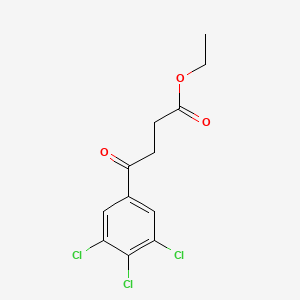

Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate

Description

Contextualization within Organohalogen and β-Keto Ester Chemistry

Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate is fundamentally classified by its two primary chemical motifs: the organohalogen component and the β-keto ester functional group.

Organohalogen Compounds: This is a broad class of organic compounds containing at least one covalent bond between a carbon atom and a halogen atom (fluorine, chlorine, bromine, or iodine). simply.scienceunacademy.combritannica.com The presence of three chlorine atoms on the phenyl ring of this compound firmly places it within this category. The carbon-chlorine bond is polar, with the carbon atom carrying a partial positive charge, which can influence the molecule's reactivity and intermolecular interactions. adichemistry.com Organohalogens are widespread, found in natural products, pharmaceuticals, agrochemicals, and industrial chemicals, with their properties varying greatly depending on the structure and the specific halogen involved. britannica.combritannica.com

β-Keto Ester Chemistry: The arrangement of a ketone group at the beta position relative to an ester carbonyl group defines a β-keto ester. This functional group is of paramount importance in synthetic organic chemistry. rsc.org β-Keto esters are prized for their synthetic versatility, possessing both electrophilic sites (at the carbonyl carbons) and nucleophilic potential (at the α-carbon after deprotonation). researchgate.net This duality allows them to serve as key intermediates or building blocks (synthons) in the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds and other biologically active agents. rsc.orgnih.gov The synthesis of β-keto esters is often achieved through classic carbon-carbon bond-forming reactions like the Claisen condensation. fiveable.me

The subject compound, therefore, represents a specialized reagent that merges the structural features of a polychlorinated aromatic ring with the versatile reactivity of a β-keto ester, offering a unique scaffold for synthetic exploration.

| Property | Data |

| Molecular Formula | C₁₂H₁₁Cl₃O₃ |

| IUPAC Name | This compound |

| Functional Class | Organohalogen, β-Keto Ester |

| Key Structural Features | 3,4,5-Trichlorophenyl Ring, Ketone, Ethyl Ester |

| Anticipated Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane); Insoluble in water. |

Historical Perspectives on Related Chemical Entities and Their Academic Study

The academic and industrial history of the two core components of this compound provides essential context for its modern relevance.

The study of trichlorophenyl compounds , particularly trichlorophenols, grew significantly in the mid-20th century. Notably, 2,4,5-trichlorophenol (B144370) was a critical precursor for the synthesis of the herbicide 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid), a major component of the defoliant "Agent Orange". epa.gov The production of 2,4,5-trichlorophenol was later discovered to generate a highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), leading to significant environmental and health concerns that prompted restrictions on its use. epa.gov Historically, many chlorinated phenols were also used as pesticides and disinfectants. cdc.gov This history underscores the potent biological activity often associated with polychlorinated aromatic structures.

The chemistry of β-keto esters has been a cornerstone of organic synthesis for over a century, largely beginning with the discovery of the Claisen condensation reaction. This reaction allows for the construction of the β-keto ester framework from simpler ester precursors. fiveable.me Academic research has extensively explored the reactivity of β-keto esters, developing a vast toolkit of transformations that utilize this functional group to build carbon-carbon and carbon-heteroatom bonds. nih.gov The study of related aryl keto esters, such as ethyl 4-(4-chlorophenyl)-3-oxobutanoate, has been part of a broader effort in medicinal chemistry to synthesize intermediates for drugs and other bioactive molecules. Historically, there has often been a bias in research toward para-substituted phenyl rings, partly due to the relative ease of synthesis and predictable effects on properties like hydrophobicity. researchgate.net

Research Significance and Broader Implications within Contemporary Chemical Science

The research significance of this compound lies in its potential as a specialized building block for creating novel chemical entities with unique properties. The combination of a polychlorinated phenyl ring and a versatile β-keto ester handle is a powerful one.

Access to Novel Bioactive Scaffolds: The trichlorophenyl group can confer specific properties such as increased lipophilicity (fat-solubility) and resistance to metabolic degradation, which are often desirable in drug design. The β-keto ester portion can be readily converted into a wide variety of heterocyclic systems (e.g., pyrazoles, isoxazoles, pyrimidines), which are privileged structures in medicinal chemistry. Therefore, the compound is a valuable starting material for generating libraries of novel compounds for biological screening. nih.govmdpi.com

Intermediate in Agrochemical and Pharmaceutical Synthesis: Similar chlorinated β-keto esters serve as intermediates in the synthesis of pesticides and pharmaceuticals. The specific 3,4,5-trichloro substitution pattern offers a distinct electronic and steric profile compared to more common mono- or di-chlorinated analogues, potentially leading to compounds with new or improved activity profiles.

Tool for Exploring Structure-Activity Relationships (SAR): By providing a unique substitution pattern, this compound allows researchers to systematically investigate how the placement of multiple chlorine atoms on the phenyl ring affects the biological activity or material properties of a final product. This is crucial for optimizing lead compounds in drug discovery and materials science.

Scope and Objectives of Current Research Trajectories for the Compound

Given its structure as a specialized chemical intermediate, current and future research involving this compound is likely to be concentrated in several key areas. The primary objective is to leverage its unique structure to synthesize novel molecules that are otherwise difficult to access.

| Research Trajectory | Primary Objective | Potential Applications |

| Synthetic Method Development | To establish efficient and high-yielding synthetic routes to the title compound and its derivatives. | Broadening the toolkit for synthetic chemists; enabling access to novel chemical space. |

| Medicinal Chemistry & Drug Discovery | To use the compound as a scaffold for the synthesis of new heterocyclic compounds and other potential pharmacophores for biological screening. | Development of new therapeutic agents (e.g., antimicrobial, anti-inflammatory, or antineoplastic agents). nih.govmdpi.com |

| Agrochemical Research | To synthesize novel derivatives for testing as potential herbicides, fungicides, or insecticides. | Creation of new crop protection agents with potentially novel modes of action. |

| Materials Science | To incorporate the trichlorophenyl moiety into larger polymeric or molecular structures to impart specific properties. | Development of functional materials with enhanced thermal stability, flame retardancy, or specific electronic properties. |

The overarching goal of research on this compound is to exploit its distinct chemical architecture. Investigations would focus on its reactions, the properties of its derivatives, and the ultimate application of the novel molecules synthesized from it, spanning fields from medicine to materials science.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-4-(3,4,5-trichlorophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3O3/c1-2-18-11(17)4-3-10(16)7-5-8(13)12(15)9(14)6-7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWWWBMZAFAZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263778 | |

| Record name | Ethyl 3,4,5-trichloro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-50-6 | |

| Record name | Ethyl 3,4,5-trichloro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4,5-trichloro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 3,4,5 Trichlorophenyl 4 Oxobutanoate and Analogues

Established Synthetic Pathways to Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate

The primary and most well-established method for the synthesis of this compound and its analogues is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in aromatic chemistry. chemguide.co.uk

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward disconnection based on the Friedel-Crafts acylation. The carbon-carbon bond between the aromatic ring and the adjacent carbonyl group is the logical point of disconnection.

This analysis identifies two key precursors:

1,2,3-trichlorobenzene (B84244) : The aromatic substrate.

Ethyl 3-(chloroformyl)propanoate (succinic acid ethyl ester chloride) : The acylating agent.

The forward synthesis, therefore, involves the reaction of 1,2,3-trichlorobenzene with ethyl 3-(chloroformyl)propanoate in the presence of a suitable Lewis acid catalyst.

For the synthesis of analogues, the corresponding substituted benzene (B151609) or acylating agent would be employed. For instance, the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate would utilize chlorobenzene (B131634) as the aromatic precursor. chemsynthesis.com

The efficiency of the Friedel-Crafts acylation for the synthesis of ethyl 4-aryl-4-oxobutanoates is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of Lewis acid catalyst, the solvent, the reaction temperature, and the stoichiometry of the reactants.

Aluminum chloride (AlCl₃) is a traditional and potent Lewis acid catalyst for this transformation. chemguide.co.uk However, its stoichiometric use and the generation of hazardous waste have led to the exploration of other catalysts. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or nitrobenzene (B124822), at temperatures ranging from 0 °C to reflux. researchgate.net An excess of the aromatic substrate is sometimes used to drive the reaction to completion, although this can complicate purification.

The table below summarizes typical reaction conditions and the impact of their variation on the synthesis of related aryl ketones.

| Parameter | Variation | Effect on Yield and Selectivity | Reference |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂ | AlCl₃ is generally the most reactive but can lead to side reactions. FeCl₃ and ZnCl₂ are milder alternatives. | researchgate.net |

| Solvent | Dichloromethane, Nitrobenzene, Carbon disulfide | Solvent choice can influence catalyst activity and product solubility. Nitrobenzene is a good solvent for the catalyst complex but is toxic. | researchgate.net |

| Temperature | 0 °C to Reflux | Higher temperatures can increase the reaction rate but may also promote side reactions and decomposition. | chemguide.co.uk |

| Reactant Ratio | Equimolar or excess aromatic | Using an excess of the aromatic substrate can improve the yield but complicates product isolation. | acs.org |

This table is generated based on general principles of Friedel-Crafts acylation and may not represent specific experimental data for the target compound.

While stoichiometric amounts of Lewis acids like AlCl₃ are effective, modern synthetic chemistry emphasizes the use of catalytic methods to improve sustainability and efficiency. researchgate.net For Friedel-Crafts acylation, various catalytic systems have been developed.

Homogeneous Catalysis: Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) can be used in catalytic amounts, particularly for activated aromatic substrates. researchgate.net The use of ionic liquids as both solvent and catalyst has also been explored, offering advantages in terms of catalyst recycling. researchgate.net

Heterogeneous Catalysis: Solid acid catalysts have gained significant attention as they are easily separable from the reaction mixture, reusable, and often more environmentally benign. nih.gov Examples include:

Zeolites and Clays: Materials like montmorillonite (B579905) K-10 have been shown to catalyze Friedel-Crafts acylations. nih.gov

Sulfated Metal Oxides: Solid superacids, such as sulfated tin oxide (SnO₂), are highly active catalysts for various acid-catalyzed reactions, including transesterification of ketoesters, which suggests their potential applicability in Friedel-Crafts reactions. bohrium.com

Novel Synthetic Routes and Methodological Advancements

Beyond the traditional Friedel-Crafts acylation, research into novel synthetic methodologies aims to enhance selectivity, reduce environmental impact, and expand the substrate scope.

The synthesis of analogues with multiple reactive sites requires careful control of chemo- and regioselectivity. For instance, in the acylation of substituted benzenes, the position of the incoming acyl group is directed by the existing substituents on the ring. sci-hub.se Electron-donating groups generally direct ortho- and para-acylation, while electron-withdrawing groups direct meta-acylation. The bulky nature of the acylating agent often favors para-substitution. sci-hub.se

Furthermore, the development of chemo- and regioselective reactions for the synthesis of related heterocyclic structures, such as β-substituted γ-butyrolactones, provides insights into controlling reactivity in similar aliphatic chains. researchgate.netnih.gov These strategies often involve the use of specific catalysts or directing groups to achieve the desired outcome.

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its analogues, several green approaches are being investigated.

Atom Economy: Catalytic methods inherently improve atom economy by reducing the amount of reagents used.

Use of Safer Solvents: The replacement of hazardous solvents like nitrobenzene and chlorinated hydrocarbons with greener alternatives is a key goal. Ionic liquids and solvent-free conditions are being explored. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate many organic reactions, including those catalyzed by solid acids, often leading to higher yields in shorter reaction times. nih.gov

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific compound, the broader trend in green chemistry is to utilize renewable starting materials.

Catalyst Recycling: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable synthesis. researchgate.netbohrium.com

Recent advancements include the development of metal- and halogen-free Friedel-Crafts acylation methodologies. acs.orgorganic-chemistry.org For example, the use of methanesulfonic anhydride (B1165640) as a promoter allows for the acylation of aryl and alkyl carboxylic acids with minimal waste. acs.orgorganic-chemistry.org This approach avoids the use of traditional metal-based Lewis acids and halogenated reagents, significantly improving the environmental profile of the synthesis. organic-chemistry.org

Flow Chemistry and Continuous Manufacturing Techniques for the Compound

The application of flow chemistry and continuous manufacturing in the pharmaceutical and fine chemical industries has been expanding due to advantages such as enhanced safety, improved heat and mass transfer, and the potential for process automation and control. mit.eduscispace.com Although specific examples detailing the continuous manufacturing of this compound are not readily found, the principles of flow chemistry can be applied to its synthesis.

A hypothetical continuous process for a related compound, such as an analogue where a key reaction is performed in a flow reactor, could involve pumping the starting materials, for instance, a substituted benzoyl chloride and the enolate of ethyl acetate, through a heated microreactor or a packed-bed reactor. The reaction time can be precisely controlled by adjusting the flow rate and the reactor length. Subsequent in-line quenching, extraction, and purification steps can be integrated into the flow system, potentially leading to a more efficient and scalable process compared to traditional batch methods. mit.edu The use of flow chemistry can be particularly advantageous for reactions that are exothermic or involve unstable intermediates.

Synthesis of Structurally Related β-Keto Esters with Aryl Halide Motifs

The synthesis of β-keto esters containing aryl halide motifs is well-documented and typically achieved through several key synthetic strategies. One of the most common methods is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base to form a β-keto ester. researchgate.net For aryl-substituted β-keto esters, a variation of this is the reaction of an acetophenone (B1666503) derivative with a dialkyl carbonate.

For instance, the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, an analogue of the target compound, can be accomplished by reacting 4-chloroacetophenone with diethyl carbonate in the presence of a base like sodium ethoxide.

Another powerful method for the synthesis of β-aryl α-keto esters involves the palladium-catalyzed α-arylation of α-keto ester enolates with aryl bromides. nih.gov This method offers a route to a wide array of β-stereogenic α-keto esters. While this produces an α-keto ester, modifications of related cross-coupling strategies could potentially be adapted for the synthesis of γ-aryl-β-keto esters.

Visible light-triggered reactions have also emerged as a green and efficient method for coupling β-keto esters with aryl halides. researchgate.net This approach often utilizes a photocatalyst to generate an aryl radical from the aryl halide, which then reacts with the enolate of the β-keto ester.

Below is a table summarizing synthetic approaches for β-keto esters with aryl halide motifs, which could be analogous to the synthesis of this compound.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

| Claisen-type Condensation | Substituted Acetophenone, Diethyl Carbonate | Sodium Ethoxide | Aryl β-keto ester | researchgate.net |

| Palladium-catalyzed Arylation | α-Keto ester, Aryl Bromide | Pd2(dba)3, PtBu3 | β-Aryl α-keto ester | nih.gov |

| Visible Light Photocatalysis | β-Keto ester, Aryl Halide | Photocatalyst | C-arylated β-keto ester | researchgate.net |

Mechanistic Investigations of Synthetic Transformations

The mechanisms of the synthetic transformations leading to β-keto esters are well-studied. The Claisen condensation, for example, proceeds through the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule (or in a crossed Claisen, a different acylating agent). The subsequent loss of an alkoxide group from the tetrahedral intermediate yields the β-keto ester.

In the context of palladium-catalyzed reactions for forming C-C bonds, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For the β-arylation of α-keto esters, the cycle would likely involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by deprotonation of the α-keto ester to form a palladium enolate, and finally, reductive elimination to yield the β-aryl α-keto ester and regenerate the palladium catalyst. nih.gov

Mechanistic studies of visible light-induced reactions often point to a single electron transfer (SET) process. researchgate.net In the case of coupling aryl halides with β-keto esters, the photocatalyst, upon excitation by light, can facilitate the transfer of an electron to the aryl halide, leading to its fragmentation and the formation of a highly reactive aryl radical. This radical can then be trapped by the enolate of the β-keto ester to form the C-C bond.

Understanding these mechanisms is crucial for optimizing reaction conditions, such as the choice of base, catalyst, solvent, and temperature, to achieve high yields and selectivity for the desired β-keto ester product.

Reactivity and Derivatization Studies of Ethyl 4 3,4,5 Trichlorophenyl 4 Oxobutanoate

Chemical Transformations of the β-Keto Ester Moiety

The β-keto ester group is a versatile functional motif in organic synthesis, primarily due to the acidity of the α-hydrogens located on the methylene (B1212753) group between the two carbonyl functions. This acidity facilitates the formation of a stabilized enolate ion, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. perlego.comorganic-chemistry.org For a β-keto ester like Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate, a "crossed" or mixed Claisen condensation can be performed with another ester that lacks α-hydrogens, such as an aromatic ester. This prevents self-condensation of the reacting partner and leads to a specific product. organic-chemistry.org The reaction is driven by the formation of a highly stabilized anion of the resulting β-dicarbonyl product. organic-chemistry.org

A typical mixed Claisen condensation would involve the deprotonation of the α-carbon of this compound by a base like sodium ethoxide, followed by nucleophilic attack on the carbonyl carbon of a non-enolizable ester.

Table 1: Representative Mixed Claisen Condensation

| Reactant 1 | Reactant 2 | Base | Expected Product |

| This compound | Ethyl benzoate | Sodium ethoxide (NaOEt) | Ethyl 2-(3,4,5-trichlorobenzoyl)-4-phenyl-4-oxobutanoate |

| This compound | Diethyl carbonate | Sodium ethoxide (NaOEt) | Diethyl 2-(3,4,5-trichlorobenzoyl)malonate |

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of a compound with an active methylene group (like a β-keto ester) with an aldehyde or ketone, typically catalyzed by a weak base such as an amine. wikipedia.orgsigmaaldrich.com The reaction proceeds via nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org Studies on the condensation of aromatic aldehydes with structurally similar ethyl 4-chloro-3-oxobutanoate have shown that this reaction proceeds efficiently, often at room temperature, to give the corresponding α,β-unsaturated compounds. researchgate.netresearchgate.net

Table 2: Plausible Knoevenagel Condensation Reactions and Yields

| Aldehyde Reactant | Catalyst | Expected Product | Potential Yield (%) |

| Benzaldehyde | Piperidine/Acetic Acid | Ethyl 2-(3,4,5-trichlorobenzoyl)-3-phenylpropenoate | 75-85 |

| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | Ethyl 2-(3,4,5-trichlorobenzoyl)-3-(4-methoxyphenyl)propenoate | 80-90 |

| 2-Furaldehyde | Piperidine/Acetic Acid | Ethyl 2-(3,4,5-trichlorobenzoyl)-3-(furan-2-yl)propenoate | 70-80 |

The nucleophilic enolate generated from this compound can readily participate in substitution reactions with electrophiles like alkyl and acyl halides.

Alkylation: The introduction of alkyl groups at the α-carbon is a fundamental transformation. Research on related ethyl 4-(het)aryl-3-oxobutanoates demonstrates that double alkylation is a feasible pathway, leading to highly substituted products. researchgate.net The reaction typically involves treating the β-keto ester with a base (e.g., sodium hydride or sodium ethoxide) to form the enolate, followed by the addition of an alkyl halide. Depending on the stoichiometry, both mono- and di-alkylation can be achieved.

Acylation: In a similar manner, an acyl group can be introduced at the α-position by reacting the enolate with an acyl halide or anhydride (B1165640). This reaction yields a β-tricarbonyl compound, a valuable synthetic intermediate.

Table 3: Examples of α-Carbon Functionalization

| Reaction Type | Electrophile | Base | Expected Product |

| Alkylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | Ethyl 2-methyl-4-oxo-4-(3,4,5-trichlorophenyl)butanoate |

| Dialkylation | Benzyl bromide (BnBr) | Sodium ethoxide (NaOEt) | Ethyl 2,2-dibenzyl-4-oxo-4-(3,4,5-trichlorophenyl)butanoate |

| Acylation | Acetyl chloride (CH₃COCl) | Magnesium ethoxide | Ethyl 2-acetyl-4-oxo-4-(3,4,5-trichlorophenyl)butanoate |

Reduction: The carbonyl groups of the β-keto ester moiety can be selectively reduced. The ketone carbonyl is generally more reactive towards hydride reducing agents than the ester carbonyl. Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, yielding a β-hydroxy ester. Stereoselective reductions of similar compounds, such as ethyl 4-chloro-3-oxobutanoate, have been achieved using biocatalysts, yielding products with high optical purity. nih.gov

Oxidation: The oxidation of β-keto esters is less common and can lead to molecular cleavage under harsh conditions. However, specific reagents can be employed for targeted transformations. For instance, α-hydroxylation can sometimes be achieved using certain oxidizing agents, though this pathway is highly dependent on the substrate and reaction conditions.

Table 4: Reduction of the Ketone Moiety

| Reagent | Solvent | Expected Product |

| Sodium borohydride (NaBH₄) | Ethanol | Ethyl 4-hydroxy-4-(3,4,5-trichlorophenyl)butanoate |

| Cylindrocarpon sclerotigenum (biocatalyst) | Aqueous buffer | (S)-Ethyl 4-hydroxy-4-(3,4,5-trichlorophenyl)butanoate nih.gov |

Reactions Involving the Trichlorophenyl Aromatic Ring

The 3,4,5-trichlorophenyl ring is characterized by its electron-deficient nature, a consequence of the inductive electron-withdrawing effects of the three chlorine atoms and the acyl substituent. This electronic profile significantly influences its reactivity in substitution reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. wikipedia.org However, the rate of reaction is heavily influenced by the substituents present on the ring. In this compound, the aromatic ring is substituted with three chlorine atoms and an acyl group. Both halogens and acyl groups are deactivating towards EAS, meaning they decrease the ring's nucleophilicity and slow down the reaction rate compared to benzene. wikipedia.orgmsu.edu

The combined deactivating effect of these four groups makes the trichlorophenyl ring extremely unreactive towards electrophiles. Standard EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation would require exceptionally harsh conditions and are generally not expected to proceed efficiently, if at all. msu.edumasterorganicchemistry.com

Table 5: Predicted Outcome of EAS Reactions

| Reaction Type | Reagents | Expected Outcome |

| Nitration | HNO₃ / H₂SO₄ | No significant reaction |

| Bromination | Br₂ / FeBr₃ | No significant reaction |

| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ | No significant reaction |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | No significant reaction |

In contrast to its inertness towards electrophiles, the electron-deficient nature of the trichlorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comchemistrysteps.com This reaction pathway is favored when an aromatic ring is substituted with strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. libretexts.orgwikipedia.org

In this compound, the acyl group is a powerful electron-withdrawing group. It is located para to the chlorine atom at the C4 position and ortho to the chlorine atoms at the C3 and C5 positions. This arrangement strongly activates all three chlorine atoms for displacement by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The chlorine at the C4 position is particularly activated due to the para-relationship with the acyl group, which allows for direct delocalization of the negative charge onto the carbonyl oxygen.

Table 6: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Potential Product(s) |

| Methoxide (B1231860) ion | Sodium methoxide (NaOMe) | Ethyl 4-(3,5-dichloro-4-methoxyphenyl)-4-oxobutanoate |

| Ammonia | NH₃ | Ethyl 4-(4-amino-3,5-dichlorophenyl)-4-oxobutanoate |

| Thiophenoxide ion | Sodium thiophenoxide (NaSPh) | Ethyl 4-(3,5-dichloro-4-(phenylthio)phenyl)-4-oxobutanoate |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

There is a notable absence of published research specifically detailing the participation of this compound in common palladium-catalyzed cross-coupling reactions. Searches for Suzuki, Sonogashira, or Heck reactions involving this substrate did not yield any specific examples, catalyst systems, or reaction conditions. While the trichlorophenyl group presents potential sites for such transformations, no studies have been found that explore this synthetic avenue. Consequently, no data tables on reaction conditions, catalysts, or yields for the cross-coupling of this specific compound can be provided.

Intramolecular Cyclization and Heterocyclic Annulation Reactions to Form Derived Scaffolds

Investigations into the chemical literature did not uncover any specific studies focused on the intramolecular cyclization or heterocyclic annulation reactions of this compound. The molecule possesses the necessary functionalities—a ketone and an ester—that could potentially undergo cyclization to form various heterocyclic systems, such as furans, pyrans, or other more complex scaffolds, depending on the reaction conditions and reagents. However, no documented examples of these transformations for this particular starting material are available. Therefore, no detailed research findings or data tables on derived heterocyclic scaffolds can be presented.

Development of Libraries of Novel Derivatives for Advanced Academic Studies

Consistent with the findings in the previous sections, there is no available information on the systematic development of compound libraries derived from this compound. The synthesis of derivative libraries is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships. However, it appears that this specific chemical entity has not been utilized as a scaffold for the generation of such a library in any publicly documented academic or industrial research.

Advanced Spectroscopic and Structural Characterization Methodologies

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1H NMR Spectroscopy would reveal the number of different types of protons and their neighboring environments. For Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate, the spectrum is expected to show distinct signals for the ethyl group protons, the two methylene (B1212753) groups of the butanoate chain, and the aromatic protons.

13C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their functional group type (e.g., carbonyl, aromatic, aliphatic).

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons (e.g., between the CH3 and CH2 of the ethyl group), while an HSQC spectrum would link each proton to its directly attached carbon atom.

Hypothetical 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.25 | Triplet | 3H | -O-CH2-CH3 |

| 2.80 | Triplet | 2H | -CO-CH2 -CH2- |

| 3.30 | Triplet | 2H | -CO-CH2-CH2 - |

| 4.15 | Quartet | 2H | -O-CH2 -CH3 |

Vibrational Spectroscopy Applications (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy is particularly sensitive to polar bonds. The analysis of this compound would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester groups. The C-O stretching of the ester and the C-Cl stretching of the aromatic ring would also be identifiable.

Raman Spectroscopy , which relies on inelastic scattering of light, is an excellent complementary technique. It is particularly sensitive to non-polar, symmetric bonds, and would be useful for identifying the aromatic C=C ring vibrations.

Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-H (aliphatic) | 2850-3000 | 2850-3000 | Stretching |

| C=O (ketone) | 1680-1700 | 1680-1700 | Stretching |

| C=O (ester) | 1735-1750 | 1735-1750 | Stretching |

| C=C (aromatic) | 1450-1600 | 1450-1600 | Stretching |

| C-O (ester) | 1100-1300 | 1100-1300 | Stretching |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion. rsc.org This allows for the calculation of the precise elemental formula, providing strong evidence for the compound's identity. For C12H11Cl3O3, the expected exact mass would be calculated and compared against the experimental value.

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. chemguide.co.uklibretexts.org The fragmentation pattern is like a molecular fingerprint and can be used to piece together the structure. Common fragmentation pathways for this compound would include cleavage at the ester and ketone functionalities.

Plausible Fragmentation Pattern in Mass Spectrometry

| m/z (mass/charge) | Proposed Fragment Ion | Description |

|---|---|---|

| 312/314/316/318 | [C12H11Cl3O3]+• | Molecular Ion (showing isotopic pattern for 3 Cl atoms) |

| 283/285/287 | [C10H6Cl3O2]+ | Loss of the ethyl group (•CH2CH3) |

| 267/269/271 | [C10H8Cl3O2]+ | Loss of the ethoxy group (•OCH2CH3) |

| 209/211/213 | [C6H2Cl3O]+ | Trichlorobenzoyl cation, a characteristic fragment |

| 45 | [C2H5O]+ | Ethoxy cation |

Advanced Chromatographic-Spectroscopic Coupling Techniques for Purity and Identity Confirmation

Coupled chromatographic-spectroscopic techniques are essential for analyzing complex mixtures and confirming the purity and identity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column. As the compound elutes from the column, it is introduced directly into the mass spectrometer. researchgate.netjocpr.com The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation and can be compared against spectral libraries. jocpr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for a wider range of compounds, including those that are non-volatile or thermally sensitive. eurl-pesticides.eu Separation occurs in the liquid phase based on the compound's polarity and interaction with the column stationary phase. The eluent is then passed into the mass spectrometer, typically using an ionization source like electrospray ionization (ESI). nih.gov LC-MS is highly sensitive and selective, making it ideal for confirming the presence and purity of the target compound in various matrices, such as reaction mixtures or biological samples. nih.govdphen1.com

Computational and Theoretical Investigations of Ethyl 4 3,4,5 Trichlorophenyl 4 Oxobutanoate

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic nature of a molecule. For Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate, these calculations would reveal how the distribution of electrons influences its stability, reactivity, and spectroscopic properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, a theoretical DFT calculation could elucidate the energies and spatial distributions of these orbitals. The HOMO would likely be localized on the electron-rich regions of the molecule, such as the phenyl ring and the oxygen atoms of the ester and keto groups, which can act as electron donors. Conversely, the LUMO would be expected to be distributed over the electron-deficient sites, representing the regions most susceptible to nucleophilic attack. The energy gap would provide insights into its reactivity; a smaller gap suggests higher reactivity.

| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

| HOMO | Phenyl ring, carbonyl oxygen atoms | Susceptibility to electrophilic attack |

| LUMO | Carbonyl carbon atoms, trichlorinated phenyl ring | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

This table represents a theoretical prediction based on the principles of Frontier Molecular Orbital Theory.

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.net For this compound, an MEP surface would likely show negative potential (typically colored red or orange) around the electronegative oxygen atoms of the carbonyl groups, indicating regions prone to electrophilic attack. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially on the carbon atoms of the phenyl ring due to the strong electron-withdrawing effect of the chlorine atoms.

This charge distribution analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological receptors or other reactants. The three chlorine atoms on the phenyl ring would significantly influence the charge distribution, creating a more electron-deficient aromatic system compared to an unsubstituted ring.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ethyl butanoate chain in this compound means the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape of the molecule as it transitions between these states.

Using computational methods, a potential energy surface (PES) scan can be performed by systematically rotating the molecule's rotatable bonds. This would reveal the energy barriers between different conformers and identify the global minimum energy structure. The most stable conformation would likely be one that minimizes steric hindrance between the bulky trichlorophenyl group and the ethyl ester group. Understanding the preferred conformation is vital as the three-dimensional shape of a molecule dictates its biological activity and physical properties.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations can provide insights into their behavior in a more realistic environment, such as in a solvent. An MD simulation of this compound would model the movement of the molecule and surrounding solvent molecules over time.

These simulations could reveal:

Solvation Effects: How the presence of a solvent (e.g., water or an organic solvent) affects the molecule's preferred conformation and stability.

Dynamic Behavior: The flexibility and vibrational modes of the molecule at a given temperature.

Interaction Patterns: The formation and lifetime of intermolecular interactions, such as hydrogen bonds with solvent molecules.

The results of MD simulations are essential for understanding how the molecule behaves in a biological system or in a reaction mixture.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. For this compound, these calculations would be sensitive to the electronic environment of each nucleus, which is heavily influenced by the trichlorinated ring.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated to identify the characteristic bond stretching and bending modes. This would allow for the theoretical identification of key functional groups, such as the C=O stretches of the ketone and ester groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. This would provide information about the molecule's chromophores, which are likely to be the trichlorophenyl and carbonyl groups.

| Spectroscopic Technique | Predicted Parameter | Structural Insight |

| ¹H and ¹³C NMR | Chemical Shifts | Electronic environment of hydrogen and carbon atoms |

| IR | Vibrational Frequencies | Presence and nature of functional groups (e.g., C=O, C-Cl) |

| UV-Vis | Absorption Maxima (λmax) | Electronic transitions and chromophoric systems |

This table outlines the types of spectroscopic data that can be predicted computationally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding Clinical Efficacy Prediction)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. While excluding clinical efficacy, QSAR models for this compound could provide mechanistic insights into its non-clinical activities, such as enzyme inhibition or receptor binding.

To build a QSAR model, a set of molecular descriptors would first be calculated for this compound and its structural analogs. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). By correlating these descriptors with a measured activity (e.g., IC50 for enzyme inhibition), a mathematical model can be developed. This model can then be used to predict the activity of new, untested compounds and to understand which structural features are most important for the observed activity. For instance, a QSAR study might reveal that the degree and position of chlorination on the phenyl ring are critical for a particular mechanistic interaction.

In the absence of extensive experimental data, computational and theoretical chemistry offers a robust framework for characterizing this compound. From quantum mechanical calculations that illuminate its electronic structure and reactivity to molecular dynamics simulations that capture its behavior in solution, these methods provide a detailed, atomistic-level understanding. The theoretical prediction of spectroscopic properties and the potential for QSAR modeling further underscore the power of in silico approaches to guide future experimental research and to unlock the full potential of this and similar molecules.

Molecular Docking Studies to Elucidate Ligand-Target Interactions (Focus on in vitro Biological Mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of biochemistry, this often involves a ligand (such as a small molecule) and a protein target.

For a compound like this compound, molecular docking studies would be instrumental in postulating its mechanism of action at a molecular level. Such studies would typically involve:

Target Identification: Selecting a biologically relevant protein or enzyme that is hypothesized to interact with the compound based on preliminary in vitro assays (e.g., enzyme inhibition assays, receptor binding assays).

Computational Modeling: Using specialized software to model the three-dimensional structure of both the ligand (this compound) and the target protein.

Docking Simulation: Running algorithms that fit the ligand into the binding site of the protein, exploring various possible conformations and orientations.

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate the binding affinity (e.g., in kcal/mol). The analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the target protein.

Future research in this area would be valuable to elucidate the potential biological targets and mechanisms of action of this compound. The data generated from such studies, including binding energies and detailed interaction maps, would provide a theoretical framework for understanding its in vitro biological activity and could guide further experimental investigations.

Table of Potential Molecular Docking Data (Hypothetical)

Lacking specific published data, the following table is a hypothetical representation of how results from future molecular docking studies on this compound could be presented. The targets and values are illustrative and not based on existing research.

| Target Protein | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Example Kinase A | ATP-binding pocket | -8.5 | Lys72, Met105, Asp167 | Hydrogen Bond, Hydrophobic |

| Example Protease B | Catalytic triad | -7.9 | His57, Ser195 | Hydrophobic, van der Waals |

| Example Receptor C | Ligand-binding domain | -9.2 | Tyr123, Phe256, Arg301 | Pi-Pi Stacking, Hydrogen Bond |

No Publicly Available Data on the In Vitro Biological Activity of this compound

Comprehensive searches of available scientific literature and databases have revealed no published research detailing the in vitro biological activity of the chemical compound this compound. Consequently, there is no information to report on its effects within the specific areas requested for the article.

The planned sections and subsections, which were to focus on the biological and mechanistic insights of this particular compound, cannot be developed due to the absence of foundational research data. The intended scope included:

Biological Activity and Mechanistic Insights of Ethyl 4 3,4,5 Trichlorophenyl 4 Oxobutanoate in Vitro Focus

Exploration of Molecular Targets and Ligand-Target Interactions:

Characterization of Binding Affinities and Kinetics

Without any studies on Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate, there are no findings to present regarding its potential enzyme inhibitory properties, its ability to bind to or modulate cellular receptors, or its impact on cellular pathways. Similarly, the identification of its molecular targets and the characterization of its binding affinities and kinetics have not been documented in the accessible scientific literature.

Therefore, the creation of an article with detailed research findings and data tables, as per the instructions, is not feasible at this time. The lack of available information prevents a scientifically accurate and informative discussion on the biological activity of this specific compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of Biological Effects

The biological activity of a molecule is intrinsically linked to its chemical structure. For this compound, the structure-activity relationship (SAR) can be dissected by considering the contributions of its two primary components: the trichlorophenyl moiety and the β-keto ester functionality. While direct in vitro studies on this specific compound are not extensively available in the public domain, SAR insights can be extrapolated from research on analogous structures.

The 3,4,5-trichlorophenyl group is a key determinant of the compound's physicochemical properties and, consequently, its biological interactions. The presence and positioning of chlorine atoms on the phenyl ring significantly influence lipophilicity, electronic effects, and steric hindrance, all of which are critical for biological activity.

Halogenation, in general, tends to increase the lipophilicity of aromatic compounds. This enhanced lipophilicity can facilitate the molecule's ability to cross cellular membranes, a prerequisite for interacting with intracellular targets. The disposition of halogenated aromatic xenobiotics is heavily influenced by the number and position of halogen atoms nih.gov. Highly substituted isomers are often more resistant to metabolic degradation, which can lead to prolonged biological effects nih.gov.

The specific 3,4,5-trichlorination pattern is of particular interest. Studies on other halogenated biphenyls have shown that the substitution pattern is crucial for activity. For instance, the presence of at least two adjacent halogens in the meta and para positions of the benzene (B151609) rings, with an absence of ortho halogens, is a structural requirement for certain types of biological induction nih.gov. This suggests that the arrangement of chlorine atoms in this compound could confer specific receptor binding or enzyme inhibitory properties.

Furthermore, the electron-withdrawing nature of the chlorine atoms can create a region of positive electrostatic potential on the phenyl ring, potentially influencing interactions with biological macromolecules through halogen bonding or other non-covalent interactions. Research on other chlorinated compounds has demonstrated that the position of the chlorine substituent can significantly impact cytotoxic activities nih.gov.

| Structural Feature | Predicted Impact on Biological Activity | Underlying Principle |

|---|---|---|

| Trichloro-substitution | Increased lipophilicity, potentially enhancing membrane permeability. | General effect of halogenation on aromatic rings. |

| 3,4,5-Substitution Pattern | May confer specific receptor binding or enzyme inhibition. Avoidance of ortho substitution can be critical for maintaining a planar configuration, which is sometimes necessary for binding. | Inference from studies on polychlorinated biphenyls (PCBs) and other halogenated aromatics. |

| Electron-withdrawing Nature | Potential for halogen bonding and other electrostatic interactions with biological targets. | Electronic properties of chlorine atoms influencing intermolecular forces. |

The β-keto ester functional group is a versatile pharmacophore known to be present in a wide range of biologically active molecules. Its reactivity and structural features allow it to participate in various biological processes.

The presence of both a ketone and an ester group creates a molecule with both hydrogen bond accepting capabilities, which are crucial for binding to biological targets like enzymes and receptors. The design of β-keto esters as antibacterial compounds has been proposed based on their structural similarity to bacterial quorum-sensing autoinducers nih.gov.

The methylene (B1212753) group situated between the two carbonyls (the α-carbon) is acidic and can be deprotonated to form a resonance-stabilized enolate. This reactivity is central to the chemical transformations that β-keto esters can undergo and may also be relevant to their mechanism of action in a biological context, potentially through covalent interactions with target proteins. Studies on β-keto esters have highlighted their potential to undergo nucleophilic attack, and their electrophilicity can be a determinant of their biological activity and potential toxicity nih.gov.

Furthermore, the β-keto ester moiety can exist in equilibrium with its enol tautomer. While spectroscopic evidence for some synthetic β-keto esters suggests they exist predominantly in the keto form, the potential for tautomerization in a biological microenvironment could influence receptor recognition and binding nih.gov.

| Feature | Potential Role in Bioactivity | Mechanistic Implication |

|---|---|---|

| Hydrogen Bond Acceptors | Facilitates non-covalent binding to biological targets. | Receptor or enzyme inhibition through competitive binding. |

| Reactive α-Carbon | Potential for covalent bond formation with nucleophilic residues in proteins. | Irreversible inhibition of enzymes. |

| Keto-Enol Tautomerism | May influence the shape and electronic properties of the molecule, affecting target recognition. | Binding to different conformational states of a receptor or enzyme. |

Investigation of Cellular Uptake and Intracellular Localization Mechanisms

The ability of this compound to exert a biological effect is contingent on its capacity to reach its intracellular target(s). The cellular uptake and subsequent localization of small molecules are governed by their physicochemical properties and the nature of the cell membrane.

As a relatively small, lipophilic molecule, passive diffusion across the cell membrane is a likely primary mechanism of cellular entry. The high degree of chlorination in the phenyl ring would increase its lipophilicity, favoring its partitioning into the lipid bilayer of the cell membrane. The disposition of halogenated aromatic compounds is largely influenced by their lipophilicity and solubility nih.gov.

However, other uptake mechanisms cannot be ruled out. Active transport or facilitated diffusion via membrane transporter proteins could also play a role, particularly if the molecule bears structural resemblance to endogenous substrates of these transporters. Once inside the cell, the compound's journey to its site of action is not random. The intracellular localization will be dictated by its affinity for different organelles and macromolecules. Due to its lipophilic nature, it may preferentially accumulate in lipid-rich environments such as the endoplasmic reticulum or mitochondrial membranes.

The specific intracellular fate of organic nanoparticles, which can be seen as larger analogues, has been shown to involve energy-dependent endocytosis pathways, including clathrin-mediated and caveolae-mediated processes nih.gov. While the much smaller size of this compound makes passive diffusion more probable, the possibility of endocytic uptake, especially if the compound aggregates or binds to extracellular proteins, should be considered.

Elucidation of Signaling Pathways Perturbed by the Compound

Given the structural features of this compound, several cellular signaling pathways could potentially be affected. Aromatic ketones and esters are known to interact with a variety of cellular targets, leading to the modulation of diverse signaling cascades.

One potential area of impact is in pathways regulated by protein kinases. Many kinase inhibitors possess aromatic moieties that occupy the ATP-binding pocket of the enzyme. The trichlorophenyl group of the compound could potentially fit into such pockets, leading to the inhibition of specific kinases and the downstream signaling pathways they control.

Another possibility is the modulation of signaling pathways that respond to cellular stress. Halogenated aromatic compounds have been shown to induce inflammatory responses in vitro mdpi.com. This could occur through the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK, p38) or the NF-κB signaling pathway, which are central regulators of inflammation and cell survival.

Furthermore, aromatic amino acids have been shown to activate signaling pathways in bone marrow mesenchymal stem cells, and this activation is dependent on oxygen tension nih.gov. This suggests that aromatic compounds can influence cellular signaling in a context-dependent manner. The trichlorophenyl moiety of this compound could potentially mimic or interfere with the signaling roles of endogenous aromatic molecules.

Comparative Analysis with Related Compounds and Their Established Biological Profiles

To better understand the potential biological profile of this compound, it is useful to compare it with structurally related compounds for which biological data is available.

Comparison with other Halogenated Phenyl Compounds:

Studies on various chlorinated phenyl derivatives have revealed a range of biological activities, including cytotoxic effects against cancer cell lines. For example, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative exhibited selective cytotoxic effects on human melanoma cells researchgate.net. The degree and position of halogenation are critical. For instance, in a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridines, the introduction of a chlorine atom at different positions of the phenyl rings had a significant impact on their cytotoxic properties nih.gov. This underscores the importance of the 3,4,5-trichloro substitution pattern in defining the specific biological activity of the target compound.

Comparison with other β-Keto Esters:

The β-keto ester scaffold is present in a variety of synthetic compounds with diverse biological activities. For instance, a series of β-keto esters were designed as antibacterial agents based on their ability to inhibit bacterial quorum sensing nih.gov. The nature of the substituent on the keto side chain was found to be crucial for activity. In a study on enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters, both alkyl and halogenated substituents at the ketone influenced the reactivity and enantioselectivity, highlighting the electronic and steric effects of these groups acs.org.

| Compound Class | Observed In Vitro Biological Activities | Key Structural Determinants |

|---|---|---|

| Chlorinated Phenyl Derivatives | Cytotoxicity in cancer cells, anti-androgenic and estrogenic activities. nih.govnih.gov | Number and position of chlorine atoms on the phenyl ring. |

| β-Keto Esters | Antibacterial (quorum sensing inhibition), potential for various enzymatic reactions. nih.gov | Nature of the substituents on the keto and ester moieties. |

| Polychlorinated Biphenyls (PCBs) | Endocrine disruption, tumor promotion, induction of cytochrome P450 enzymes. nih.gov | Specific congener structure, particularly the ortho-substitution pattern. |

The biological profile of this compound is likely to be a composite of the properties endowed by both its trichlorophenyl and β-keto ester components. The high degree of chlorination suggests potential for significant lipophilicity and persistence, while the β-keto ester offers a reactive center and hydrogen bonding capabilities. Based on the analysis of related compounds, it is plausible that this molecule could exhibit cytotoxic, enzyme inhibitory, or receptor modulating activities. However, without direct experimental data, these remain informed hypotheses.

Environmental Fate and Degradation Studies

Photolytic Degradation Pathways and Kinetics

No studies on the photolytic degradation of Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate were found. Generally, aromatic compounds containing chlorine atoms can undergo photodegradation in the presence of light. This process can involve the cleavage of carbon-chlorine bonds, potentially leading to the formation of less chlorinated intermediates. The kinetics of such reactions are highly dependent on the specific chemical structure and environmental conditions.

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

There is no available information on the hydrolytic stability of this compound. The ester functional group in the molecule could be susceptible to hydrolysis, which would break the molecule into an alcohol (ethanol) and a carboxylic acid. The rate of this reaction would be influenced by factors such as pH and temperature.

Biodegradation Mechanisms and Microbial Transformations in Environmental Matrices

Specific biodegradation studies for this compound are absent from the scientific literature. Chlorinated aromatic compounds, in general, tend to be resistant to biodegradation. cdc.gov The presence of multiple chlorine atoms on the phenyl ring can make the compound more recalcitrant to microbial attack. cdc.gov When biodegradation does occur, it is often a slow process. cdc.gov

Metabolite Identification and Persistence in Environmental Systems

Without degradation studies, no metabolites of this compound have been identified. The persistence of halogenated organic compounds in the environment is a known concern, as they can resist degradation and remain in ecosystems for extended periods. nih.gov

Sorption, Leaching, and Mobility in Soil and Aquatic Environments

There are no specific data on the sorption, leaching, or mobility of this compound. However, compounds with a trichlorophenyl group, such as trichlorobenzenes, are generally expected to have low mobility in soil due to their tendency to adsorb to soil organic matter. cdc.gov This suggests a potential for persistence in the soil compartment and a lower likelihood of leaching into groundwater. The mobility of chloroaromatic compounds can be influenced by factors like soil type, organic matter content, and pH. nih.gov

Advanced Analytical Method Development for Research Applications

Development of Chromatographic Methodologies for Purity Assessment and Quantification in Research Samples (e.g., GC-MS, LC-MS/MS, SFC)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of organic compounds, offering high selectivity and sensitivity. For "Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate," a multi-platform chromatographic approach would be beneficial.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a viable method for the analysis of "this compound." A typical method would involve a non-polar or medium-polarity capillary column to achieve good separation from potential impurities. Electron ionization (EI) would likely produce a characteristic fragmentation pattern, enabling structural confirmation and identification of related substances. For purity assessment, a high-resolution capillary column would be essential. Quantification in research samples, such as reaction mixtures or environmental extracts, could be achieved using an internal standard method to ensure accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers a powerful alternative, particularly for samples in complex matrices or for achieving very low detection limits. Reversed-phase chromatography would be the most probable separation mode. Electrospray ionization (ESI) in positive mode would likely be effective due to the presence of the ester and keto functionalities. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer would provide high selectivity and sensitivity for quantification.

Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that combines the benefits of both gas and liquid chromatography. sepscience.comwiley.comshimadzu.com It is particularly well-suited for the separation of chiral compounds and can offer faster analysis times and reduced solvent consumption compared to HPLC. chromatographytoday.comwikipedia.org For "this compound," SFC could be explored for enantioselective separations if chiral synthesis is a research focus, or as a high-throughput method for purity screening.

Table 1: Hypothetical Chromatographic Parameters for Analysis of this compound

| Parameter | GC-MS | LC-MS/MS | SFC-MS |

|---|---|---|---|

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | 100 mm x 2.1 mm, 2.6 µm C18 | 150 mm x 4.6 mm, 3 µm Chiralpak AD-H |

| Mobile Phase | Helium (carrier gas) | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile | A: Supercritical CO₂ B: Methanol | | Gradient/Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold 5 min | 5% B to 95% B over 10 min | 5% B to 40% B over 5 min | | Flow Rate | 1.2 mL/min | 0.4 mL/min | 3.0 mL/min | | Injection Volume | 1 µL (splitless) | 5 µL | 2 µL | | Ionization Mode | Electron Ionization (EI) | Electrospray (ESI+) | Electrospray (ESI+) | | MS Detection | Full Scan (m/z 50-500) | MRM (e.g., precursor > product ion) | Full Scan (m/z 100-600) | | Hypothetical Retention Time | ~12.5 min | ~7.8 min | ~3.2 min |

Capillary Electrophoresis Techniques for Separation and Characterization

Capillary electrophoresis (CE) offers high separation efficiency and resolution, making it a valuable tool for the analysis of charged and neutral species. wikipedia.orglibretexts.org For the neutral "this compound," Micellar Electrokinetic Chromatography (MEKC) would be the most appropriate CE technique. bccampus.ca In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer.

The development of a MEKC method would involve optimizing parameters such as buffer pH, surfactant type and concentration, and applied voltage to achieve the desired separation of the target compound from any impurities or other components in the sample matrix.

Electrochemical Methods for Detection and Characterization of the Compound

Electrochemical methods can offer sensitive and selective detection of electroactive compounds. provectusenvironmental.comnih.gov The presence of the reducible ketone group and the trichlorinated phenyl ring in "this compound" suggests that it may be electrochemically active. Techniques such as cyclic voltammetry could be employed to study its redox behavior, including determining its reduction potential.

Furthermore, electrochemical detectors coupled with liquid chromatography (LC-ED) could be developed for sensitive quantification. This approach may offer advantages in terms of selectivity for halogenated compounds in complex sample matrices. researchgate.net Research into the electrochemical degradation of halogenated organic compounds is also an active area, and understanding the electrochemical properties of this compound could be relevant for environmental fate studies. provectusenvironmental.comnih.gov

Development of High-Throughput Screening Assays for Compound Characterization and Activity

High-throughput screening (HTS) assays are essential for rapidly evaluating the biological activity of large numbers of compounds. h1.conih.govresearchgate.net Given that ketoesters can act as enzyme inhibitors, HTS assays could be developed to screen "this compound" and related analogs for inhibitory activity against a panel of enzymes. plos.org

A common approach would be to use a fluorescence-based assay where the enzyme's activity results in a change in fluorescence. nih.gov Inhibition of the enzyme by the test compound would prevent this change, allowing for the identification of potential inhibitors. The development of such an assay would require optimization of enzyme and substrate concentrations, incubation times, and the detection method to ensure a robust and reliable screen.

Validation of Analytical Methods for Specific Academic Research Contexts (e.g., in vitro studies, environmental analysis)

Validation of any newly developed analytical method is crucial to ensure that it is fit for its intended purpose. gavinpublishers.com The validation process would be tailored to the specific research application.

For in vitro studies , such as metabolic stability assays, the method would need to be validated for its ability to accurately quantify the parent compound in the presence of metabolites and the biological matrix (e.g., liver microsomes). europa.eu Key validation parameters would include selectivity, linearity, accuracy, precision, and matrix effects.

For environmental analysis , where the compound might be present at trace levels in complex matrices like soil or water, the validation would focus on achieving low limits of detection (LOD) and quantification (LOQ). nih.gov The method's robustness would also be critical to ensure reliable performance across different environmental samples. The validation would typically follow established guidelines and would include parameters such as specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness. nih.govmagtech.com.cn

Table 2: Key Validation Parameters for Different Research Contexts

| Validation Parameter | In Vitro Studies | Environmental Analysis |

|---|---|---|

| Selectivity | Ability to differentiate the analyte from metabolites and matrix components. | Ability to differentiate the analyte from co-extractives and interferents in environmental samples. |

| Linearity & Range | A range that covers expected concentrations in the assay. | A range that includes the limit of quantification and environmentally relevant concentrations. |

| Accuracy (% Recovery) | Typically 85-115% | Typically 70-120% |

| Precision (% RSD) | ≤ 15% | ≤ 20% |

| Limit of Detection (LOD) | Sufficiently low to monitor depletion of the parent compound. | As low as reasonably achievable to detect trace environmental levels. |

| Limit of Quantification (LOQ) | The lowest concentration that can be accurately and precisely measured. | The lowest concentration that can be accurately and precisely measured in the matrix. |

| Matrix Effect | Assessment of ionization suppression or enhancement from the biological matrix. | Assessment of signal suppression or enhancement from environmental matrix components. |

| Robustness | Insensitivity to small variations in method parameters (e.g., pH, temperature). | Consistency of performance with different sample types and minor variations in extraction conditions. |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies for the Compound

The development of efficient and environmentally benign synthetic routes to Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate is a primary research objective. Traditional methods for synthesizing similar ketoesters often rely on Friedel-Crafts acylation or Claisen condensation reactions, which may involve harsh reagents and generate significant waste. Future research will likely focus on catalytic methods that offer higher atom economy and milder reaction conditions.

Key areas of exploration include:

Transition-Metal Catalysis: Investigating cross-coupling reactions, such as those catalyzed by palladium or copper, to form the key carbon-carbon bonds.

Biocatalysis: Employing enzymes or whole-cell systems for the stereoselective synthesis of chiral derivatives, which could be of significant interest for pharmaceutical applications.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability.

Green Solvents: Exploring the use of ionic liquids, supercritical fluids, or bio-based solvents to reduce the environmental impact of the synthesis.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic Cross-Coupling | High selectivity, mild conditions | Catalyst cost and removal |

| Biocatalysis | High enantioselectivity, green | Enzyme stability and substrate scope |

| Flow Chemistry | Enhanced safety and control | Initial setup cost |

| Microwave-Assisted Synthesis | Rapid reaction times | Scalability |

Deeper Mechanistic Understanding of Its Biological Activities and Interactions

Preliminary studies on analogous compounds suggest that this compound may possess interesting biological activities. The trichlorophenyl moiety is a common feature in molecules with antimicrobial, antifungal, and anticancer properties. Future research should aim to elucidate the specific mechanisms through which this compound exerts its biological effects.

This will involve:

In Vitro Screening: Testing the compound against a wide range of biological targets, including enzymes, receptors, and microbial strains.

Mechanism of Action Studies: Investigating how the compound interacts with its biological targets at the molecular level, potentially through techniques like X-ray crystallography or NMR spectroscopy.

Cellular Assays: Evaluating the compound's effects on cellular processes such as proliferation, apoptosis, and signaling pathways.

Integration with Advanced Materials Science Applications (e.g., as a building block for functional materials)

The unique structure of this compound makes it an attractive building block for the synthesis of novel functional materials. The presence of multiple reactive sites—the ester, the ketone, and the aromatic ring—allows for a variety of chemical modifications and polymerization reactions.

Potential applications in materials science include: